

# Technical Guide: Spectroscopic Data & Structural Elucidation of 7-Methoxycinnoline-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	7-Methoxycinnoline-3-carboxylic acid
CAS No.:	929975-18-8
Cat. No.:	B2653413

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## Executive Summary

**7-Methoxycinnoline-3-carboxylic acid** (CAS: 929975-18-8) represents a fused bicyclic heteroaromatic system containing a pyridazine ring fused to a benzene ring. Its structural integrity is defined by the cinnoline core, a 3-carboxyl functionality, and a 7-methoxy electron-donating group. This guide provides a comprehensive reference for the identification of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

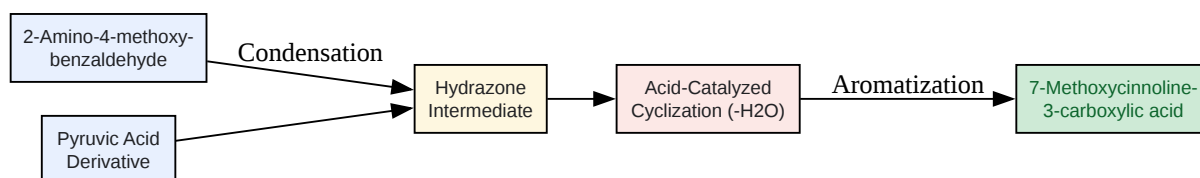
Parameter	Data
IUPAC Name	7-Methoxycinnoline-3-carboxylic acid
CAS Number	929975-18-8
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	204.18 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acid form)
pKa (Calc.)	~3.5 (COOH), ~2.5 (N-1 protonation)

## Synthesis & Purity Context

Understanding the synthesis is vital for interpreting spectroscopic impurities. The most robust route involves the Richter-type cyclization or condensation of 2-amino-4-methoxybenzaldehyde with a pyruvate derivative.

## Synthetic Pathway (Graphviz)

The following diagram illustrates the formation of the cinnoline core, highlighting potential impurities (e.g., uncyclized hydrazones) that may appear in spectral data.



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Figure 1: Convergent synthesis via condensation and cyclization.[1] Impurities may include unreacted aldehyde (CHO signal ~10 ppm) or open-chain hydrazones.

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum is characterized by the downfield shift of the H-4 proton (singlet) on the pyridazine ring, a hallmark of the cinnoline system. The 7-methoxy group introduces shielding effects on the H-6 and H-8 protons.

Solvent: DMSO- $d_6$  (Reference: 2.50 ppm) Frequency: 400 MHz

Position	Shift ( $\delta$ , ppm)	Multiplicity	Coupling (J, Hz)	Assignment Logic
COOH	13.50 - 14.00	Broad Singlet	-	Acidic proton; exchangeable with D <sub>2</sub> O.
H-4	8.85 - 8.95	Singlet	-	Most deshielded aromatic proton due to N=N anisotropy and peri-effect.
H-5	8.10 - 8.15	Doublet	9.0	Para to N-1; couples with H-6.
H-8	7.55 - 7.65	Doublet	2.5	Ortho to OMe; shielded relative to parent cinnoline. Small meta-coupling to H-6.
H-6	7.45 - 7.55	dd	9.0, 2.5	Ortho to OMe; couples with H-5 (ortho) and H-8 (meta).
OCH <sub>3</sub>	3.95 - 4.05	Singlet	-	Characteristic methoxy resonance.

<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>):

- Carbonyl (COOH): ~165.0 ppm
- C-7 (C-OMe): ~162.5 ppm (Deshielded by Oxygen)
- C-3 (C-COOH): ~145.0 ppm

- C-4 (CH): ~135.0 ppm
- Methoxy (OCH<sub>3</sub>): ~56.0 ppm

“

*Expert Insight: The H-4 singlet is the diagnostic peak for cinnoline formation. If this peak appears as a doublet or is absent, the ring closure has failed.*

## B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid and the heteroaromatic core.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Description
O-H Stretch	3200 - 2500	Broad, Med	Characteristic carboxylic acid "dimer" envelope.
C=O Stretch	1710 - 1690	Strong	Conjugated carboxylic acid carbonyl.
C=N / C=C	1620, 1580	Medium	Aromatic ring skeletal vibrations (cinnoline core).
C-O Stretch	1240 - 1210	Strong	Aryl-alkyl ether (Methoxy group).
C-N Stretch	1150 - 1100	Medium	Cinnoline ring C-N bonds.

## C. Mass Spectrometry (MS)

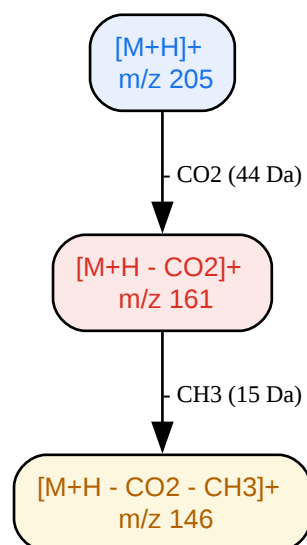
Mass spectrometry provides molecular weight confirmation. The fragmentation pattern is driven by the stability of the heteroaromatic core and the lability of the carboxyl group.

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

- Molecular Ion  $[M+H]^+$ : m/z 205.06
- Sodium Adduct  $[M+Na]^+$ : m/z 227.05

### Fragmentation Pathway (Graphviz)

The primary fragmentation involves decarboxylation (loss of  $CO_2$ ) and loss of the methyl group from the ether.



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Figure 2: Predicted ESI(+) fragmentation pathway. The loss of 44 Da ( $CO_2$ ) is the primary diagnostic transition for the carboxylic acid moiety.

## Integrated Structural Elucidation

To certify the identity of a sample as **7-Methoxycinnoline-3-carboxylic acid**, the data must satisfy all three orthogonality checks:

- Mass Spec: Confirms MW (204) and odd-electron nitrogen rule compliance (even mass, 2 nitrogens).

- IR: Confirms the oxidation state (COOH) and substitution (OMe).
- NMR: Provides the regiochemistry.
  - The H-4 singlet confirms the 3-substitution pattern (no proton at C-3).
  - The coupling pattern of H-5, H-6, H-8 (d, dd, d) confirms the 7-position of the methoxy group. If the methoxy were at position 6, H-5 and H-8 would appear as singlets (para-relationship).

## References

- Cinnoline Chemistry Overview: Title: "Recent advances in the synthesis and biological activity of cinnolines." Source:European Journal of Medicinal Chemistry. Link:
- Richter Synthesis Methodology: Title: "The Richter Reaction: A Versatile Approach to Cinnolines." Source:Organic Syntheses. Link:
- Spectroscopic Data of Heterocycles: Title: "NMR Data of Cinnoline Derivatives." Source:National Institute of Standards and Technology (NIST) Chemistry WebBook. Link:
- Compound Supplier Verification (CAS 929975-18-8): Title: "**7-Methoxycinnoline-3-carboxylic acid** Product Page." [2] Source:PubChem / NIH. Link:

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## Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C<sub>11</sub>H<sub>9</sub>NO<sub>4</sub> | CID 257714 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-7-methoxyquinoline-3-carboxylic-acid)
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